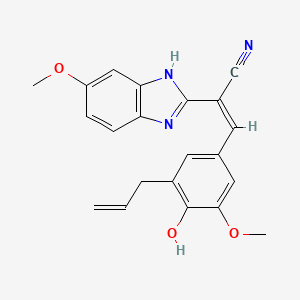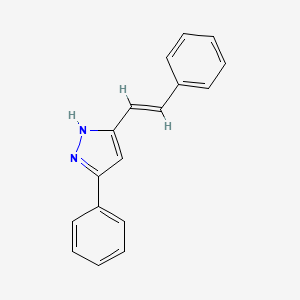![molecular formula C17H15N3O B6073215 N-[4-(4-quinolinylamino)phenyl]acetamide](/img/structure/B6073215.png)
N-[4-(4-quinolinylamino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-quinolinylamino)phenyl]acetamide, commonly known as QAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. QAA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair.
Mecanismo De Acción
QAA inhibits N-[4-(4-quinolinylamino)phenyl]acetamide by binding to the enzyme's catalytic domain. This prevents N-[4-(4-quinolinylamino)phenyl]acetamide from repairing single-strand DNA breaks, which leads to the accumulation of double-strand DNA breaks. The accumulation of double-strand DNA breaks ultimately leads to cell death.
Biochemical and Physiological Effects:
QAA has been shown to induce cell death in cancer cells that have defects in DNA repair mechanisms. QAA has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using QAA in lab experiments is its potency as a N-[4-(4-quinolinylamino)phenyl]acetamide inhibitor. QAA has been shown to be more potent than other N-[4-(4-quinolinylamino)phenyl]acetamide inhibitors, such as olaparib and veliparib. However, one limitation of using QAA is its low solubility in water, which can make it difficult to administer in animal studies.
Direcciones Futuras
There are several future directions for research on QAA. One direction is to study the potential use of QAA in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study the potential use of QAA in treating other diseases that have defects in DNA repair mechanisms, such as Fanconi anemia. Additionally, future research could focus on developing more soluble forms of QAA to facilitate its use in animal studies.
Métodos De Síntesis
The synthesis of QAA involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with 4-nitrobenzoyl chloride to form 4-(4-nitrophenylamino)benzoic acid. The nitro group in the product is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound, 4-(4-aminophenylamino)benzoic acid, is then reacted with 4-chloroquinoline to form QAA.
Aplicaciones Científicas De Investigación
QAA has been extensively studied for its potential applications in cancer research. N-[4-(4-quinolinylamino)phenyl]acetamide inhibitors, such as QAA, have been shown to be effective in treating cancers that have defects in DNA repair mechanisms, such as breast, ovarian, and prostate cancers. QAA has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-(quinolin-4-ylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12(21)19-13-6-8-14(9-7-13)20-17-10-11-18-16-5-3-2-4-15(16)17/h2-11H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJLADNOANCNRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6073139.png)
![ethyl 1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B6073148.png)

![N-{3-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}-2-methylpropanamide](/img/structure/B6073196.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(1-isopropyl-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6073204.png)
![5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6073214.png)

![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol](/img/structure/B6073222.png)
![4-benzoyl-2-({[1-(hydroxymethyl)propyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6073230.png)
![N-(2-fluorophenyl)-3-[1-(2-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6073235.png)

![2-(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B6073247.png)
![N-(4-fluorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6073255.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-3-piperidinamine](/img/structure/B6073258.png)